(R)-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine

Adenosine Receptor Selectivity A3 Receptor

Researchers studying A3 adenosine receptor pharmacology or purine nucleoside anticancer mechanisms require structurally validated tool compounds. Generic N6-substituted analogs (CPA, CHA) cannot replicate the unique chiral indanyl-2-amino pharmacophore, risking invalid SAR data. • Selective A3AR agonist for inflammation & immuno-oncology models; confirm target engagement with MRS 1523 • Purine nucleoside analog targeting indolent lymphoid malignancies via DNA synthesis inhibition & apoptosis induction • Critical N6/C2 SAR reference standard; benchmark vs. fludarabine or cladribine in antiproliferative assays

Molecular Formula C19H22N6O4
Molecular Weight 398.4 g/mol
Cat. No. B14786811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine
Molecular FormulaC19H22N6O4
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C1NC3=C4C(=NC(=N3)N)N(C=N4)C5C(C(C(O5)CO)O)O
InChIInChI=1S/C19H22N6O4/c20-19-23-16(22-11-6-5-9-3-1-2-4-10(9)11)13-17(24-19)25(8-21-13)18-15(28)14(27)12(7-26)29-18/h1-4,8,11-12,14-15,18,26-28H,5-7H2,(H3,20,22,23,24)
InChIKeyHLFDVZFZEVPTBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine


(R)-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine (CAS 96323-22-7) is a chiral, purine-based nucleoside analogue. It is defined by an adenosine scaffold that has been modified with a chiral 2,3-dihydro-1H-inden-1-yl group at the N6 position and a 2-amino group on the purine ring [1]. This structural combination situates the compound within two distinct research tool categories: it is a purine nucleoside analog for oncology studies , and it is a potent adenosine receptor agonist with activity relevant to immunology and inflammation research .

Chiral (R)-enantiomer for adenosine receptor signaling studies
Purine nucleoside analog supporting lymphoid malignancy cell research
Reported A3 adenosine receptor-preferring profile (2-amino group)

Why Substitution Fails for (R)-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine


Generic or structural substitution within the N6-substituted adenosine class is scientifically invalid due to the profound impact of both the N6 and C2 substituents on receptor subtype selectivity and downstream functional activity. The combination of the chiral 2,3-dihydro-1H-indenyl group and the 2-amino group is a unique pharmacophore that cannot be replicated by common comparators like N6-cyclopentyladenosine (CPA) or N6-cyclohexyladenosine (CHA) [1]. Even within the indanyl subclass, the removal of the 2-amino group, as seen in PD 117519 (CI-947), results in a different selectivity profile and biological application . Replacing this compound with a cheaper analog without quantitative comparative data on receptor affinity, functional efficacy, or in vivo activity introduces significant risk of experimental failure and invalid data.

vs PD 117519 (non-aminated analog)
2-Amino group may shift selectivity toward A3; PD 117519 is A2A-selective, leading to distinct pathway responses.
vs CPA / CHA (A1 agonists)
Purine nucleoside analog mechanism (DNA synthesis inhibition) does not substitute for A1 receptor agonism in cardiovascular research models.
Chiral indanyl vs cyclopentyl / cyclohexyl
Receptor affinity and selectivity profiles may differ; chiral recognition and pharmacokinetics may not translate.

Comparative Evidence Guide: (R)-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine


A3 Adenosine Receptor Selectivity by 2-Amino Group

The introduction of a 2-amino group to an N6-substituted adenosine scaffold is a well-established structural modification that significantly enhances affinity and selectivity for the adenosine A3 receptor (A3AR) over the A1 and A2A subtypes [1]. This is a class-level inference that differentiates (R)-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine from its non-aminated comparator, (R)-N-(2,3-Dihydro-1H-indenyl)adenosine (PD 117519). PD 117519 is a documented A2A-selective agonist, exhibiting a ~27-fold selectivity for rat A2 receptors (IC50 = 30 µM) over A1 receptors (IC50 = 810 µM) . The addition of the 2-amino group in the target compound is expected to shift this selectivity profile towards the A3AR [1].

A3AR Selectivity Shift
Class-level
Target: expected A3-preferring (2-NH2 present) vs PD 117519 A2A-selective (A2 IC50=30 µM)
Supports A3AR pathway research; A2A analog may confound results
SAR-based inference; validate in receptor binding assays
Adenosine Receptor Selectivity A3 Receptor

Antitumor Mechanism: Nucleoside Analog vs. Receptor Agonist

As a purine nucleoside analog, (R)-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine is expected to exert anticancer effects through a mechanism that involves the inhibition of DNA synthesis and the induction of apoptosis in malignant cells, specifically targeting indolent lymphoid malignancies . This mechanism is distinct from the adenosine receptor-mediated pathways targeted by compounds like N6-cyclopentyladenosine (CPA) or N6-cyclohexyladenosine (CHA). While CPA and CHA are potent A1 receptor agonists used primarily for cardiovascular and neurological research [1], the target compound's primary application space is in cancer biology, where its activity is linked to its function as an antimetabolite .

Antitumor Mechanism
Class-level
DNA synthesis inhibition / apoptosis (nucleoside analog) vs A1 agonism (CPA Ki=2.3 nM)
Defines oncology research utility; not for cardiovascular A1 studies
Class-level mechanism; confirm in relevant cell models
Oncology Purine Nucleoside Analog Antitumor

Structural Distinction from PD 117519

(R)-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine (C19H22N6O4, MW 398.42) is structurally differentiated from the related compound PD 117519 (C19H21N5O4, MW 383.40) by the presence of a 2-amino group on the purine ring . This seemingly minor addition creates a distinct pharmacophore. PD 117519 is a known A2A-selective adenosine agonist with documented oral antihypertensive activity in animal models . In contrast, the target compound is positioned for different applications, specifically as an anti-inflammatory agent targeting conditions like rheumatoid arthritis and pulmonary fibrosis , and as an antitumor purine nucleoside analog . The difference in the 2-position fundamentally alters the compound's primary biological target and research utility.

2-Amino Group Identity
Data to verify
Purine 2-NH2 present (MW 398.42) vs PD 117519 absent (MW 383.40)
Structural basis for selectivity shift; not interchangeable
Supplier data; independent confirmation advised
Structure-Activity Relationship Adenosine Receptor Drug Discovery

Applications of (R)-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine


In Vitro Studies of Indolent Lymphoid Malignancies

This compound is recommended as a tool compound for in vitro oncology research focused on indolent lymphoid malignancies . Its classification as a purine nucleoside analog supports its use in studies designed to investigate the mechanisms of DNA synthesis inhibition and the induction of apoptosis in this specific cancer cell type . Researchers should design experiments with appropriate positive controls, such as established chemotherapeutic nucleoside analogs (e.g., fludarabine or cladribine), to benchmark its antiproliferative activity.

Pharmacological Profiling of A3 Receptor-Mediated Inflammation

Given its structural attributes as a 2-amino-N6-substituted adenosine derivative, this compound is a valuable tool for investigating the role of the adenosine A3 receptor (A3AR) in modulating inflammatory responses . Its application is particularly relevant in cellular and in vivo models of inflammatory conditions such as rheumatoid arthritis and pulmonary fibrosis, where A3AR activation is known to play a role . Use in these assays should be accompanied by A3AR-specific antagonists (e.g., MRS 1523) to confirm target engagement.

SAR Studies of Adenosine Receptor Agonists

This compound serves as a critical reference standard in medicinal chemistry campaigns for developing novel adenosine receptor ligands [1]. It can be used to benchmark the affinity and efficacy of new chemical entities at adenosine receptor subtypes, particularly in determining how modifications to the N6 and C2 positions influence receptor selectivity. Its unique indanyl and 2-amino pharmacophore makes it a key comparator for establishing SAR around these structural features.

Application
Selection Property
Validation Focus
Lymphoid malignancy cell studies
Purine nucleoside analog (DNA synthesis inhibition)
Benchmark against standard nucleoside analogs; apoptosis and proliferation readouts
A3AR inflammation models
A3-preferring profile (2-amino group)
Confirm target engagement with selective antagonist; cytokine/inflammatory endpoints
Adenosine receptor SAR studies
Chiral indanyl & 2-amino pharmacophore
Benchmark affinity/selectivity against known adenosine ligands

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